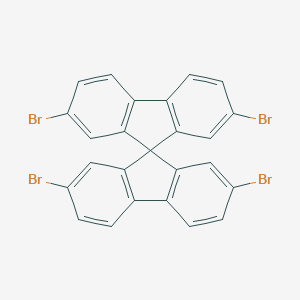

2,2',7,7'-Tetrabromo-9,9'-spirobifluorene

Overview

Description

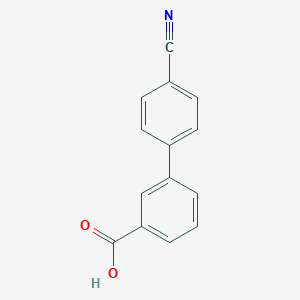

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is particularly notable for its use as a blue-emitting material in electroluminescent devices, such as organic light-emitting diodes (OLEDs). The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .

Mechanism of Action

Target of Action

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene (TBSBF) is primarily used as a blue-emitting material in electroluminescent devices . Its primary targets are the light-emitting diodes (LEDs) in these devices, where it plays a crucial role in the emission of blue light.

Mode of Action

TBSBF interacts with its targets (LEDs) by emitting blue light when subjected to electrical excitation . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .

Result of Action

The primary result of TBSBF’s action is the emission of blue light in electroluminescent devices . This makes it a valuable component in the manufacturing of organic light-emitting diodes (OLEDs).

Action Environment

The action, efficacy, and stability of TBSBF are influenced by various environmental factors. For instance, the efficiency of light emission can be affected by the temperature and the electrical properties of the environment. Moreover, the chemical stability of TBSBF contributes to its performance and longevity in OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene can be synthesized through a multi-step process. Initially, a carbon-carbon bond formation reaction is performed between diphenylethylene derivatives and bromine to produce diphenyldibromoethylene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with acetylene, yielding diphenylethyne-9,9’-dibromo-2,2’,7,7’-tetraiodospirobifluorene. Finally, the desired compound is obtained through a reduction reaction or other suitable methods .

Industrial Production Methods

Industrial production of 2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts like palladium are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide and bromine are employed.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Investigated for its potential use in bioimaging and biosensing due to its photoluminescent properties.

Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.

Industry: Widely used in the production of OLEDs and other optoelectronic devices due to its high photoluminescence efficiency and chemical stability

Comparison with Similar Compounds

Similar Compounds

2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Another spirobifluorene derivative used in OLEDs.

2,7-Dibromo-9-fluorenone: A related compound with different functional groups.

Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,2’,7,7’-tetramine: A spirobifluorene derivative with amine groups

Uniqueness

2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene is unique due to its high bromine content, which imparts specific photoluminescent properties and chemical stability. This makes it particularly suitable for use in blue-emitting materials for OLEDs, where color stability and efficiency are critical .

Properties

IUPAC Name |

2,2',7,7'-tetrabromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H12Br4/c26-13-1-5-17-18-6-2-14(27)10-22(18)25(21(17)9-13)23-11-15(28)3-7-19(23)20-8-4-16(29)12-24(20)25/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXXNUEJVMYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327314 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128055-74-3 | |

| Record name | 2,2',7,7'-tetrabromo-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',7,7'-Tetrabromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene utilized in the development of fluorescent materials?

A1: 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene serves as a versatile building block for creating branched conjugated polymers and porous organic polymers that exhibit fluorescence. [, ] For instance, it can be incorporated into poly(p-phenylene ethynylene) (PPE) polymers to create nanoparticles with enhanced photoluminescence quantum yield, potentially valuable for bioimaging applications. [] The bromine atoms provide reactive sites for further functionalization through reactions like the Heck reaction, enabling the creation of diverse polymer structures with tunable fluorescence properties. [, ]

Q2: How does the structure of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene influence the properties of the resulting polymers?

A2: The spirobifluorene core, characterized by its two fluorene units connected by a single carbon atom, introduces a 90° bend into the polymer chain. [] This structural feature disrupts polymer chain packing, leading to amorphous materials with high glass transition temperatures. [] This amorphous nature is often desirable in applications requiring good film-forming properties, such as in light-emitting diodes (LEDs). [] Additionally, the tetra-bromination of the molecule provides multiple sites for polymerization reactions, enabling the creation of network polymers with controllable porosity and surface area. [, ]

Q3: Are there any challenges associated with using 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis?

A3: One challenge associated with 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene in polymer synthesis is the potential for fluorescence quenching. The presence of certain reagents commonly used in polymerization reactions, such as triethylamine, triphenylphosphine, and their hydrogen bromide salts, can significantly diminish the fluorescence of the resulting polymers. [] Therefore, careful optimization of reaction conditions and choice of reagents are crucial to maximize the desired fluorescent properties of the final material.

Q4: Beyond fluorescent materials, what other applications utilize 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene?

A4: The highly porous nature of polymers derived from 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene makes them promising candidates for gas storage applications. [] For example, these polymers exhibit moderate CO2 uptake, suggesting potential in carbon capture and storage technologies. [] Additionally, their tunable surface area and chemical stability make them attractive for exploring applications in catalysis and sensing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

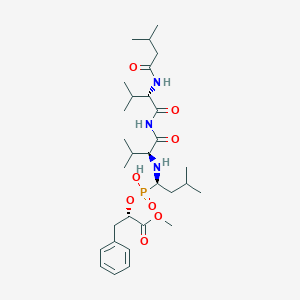

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

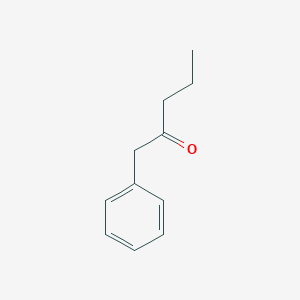

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)

![(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B142832.png)

![5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)